molecular formula C17H18N2OS B11329419 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11329419
M. Wt: 298.4 g/mol
InChI Key: IPGWDAXDYUAVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core with isobutyl and 4-methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method utilizes 2-nitrothiophenes as starting compounds, which are then reduced to form the desired thienopyrimidinone structure . The reaction conditions often include the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as protein kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular pathways involved in microbial growth and survival, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of isobutyl and 4-methylphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(2-methylpropyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2OS/c1-11(2)8-19-10-18-16-15(17(19)20)14(9-21-16)13-6-4-12(3)5-7-13/h4-7,9-11H,8H2,1-3H3

InChI Key

IPGWDAXDYUAVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.